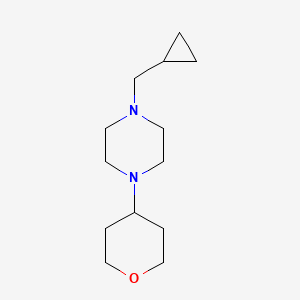

1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine

Description

1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine is a piperazine derivative featuring a cyclopropylmethyl group at the 1-position and an oxan-4-yl (tetrahydropyran-4-yl) substituent at the 4-position. The cyclopropylmethyl group enhances lipophilicity and metabolic stability, while the oxan-4-yl group may improve solubility and binding specificity.

Properties

IUPAC Name |

1-(cyclopropylmethyl)-4-(oxan-4-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c1-2-12(1)11-14-5-7-15(8-6-14)13-3-9-16-10-4-13/h12-13H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNIHNMUBPSTLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCN(CC2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halides.

Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be attached through a nucleophilic substitution reaction using oxan-4-yl halides.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-4-(oxan-4-yl

Biological Activity

1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant studies surrounding this compound, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine can be represented as follows:

- Molecular Formula : C_{12}H_{18}N_{2}O

- CAS Number : 2097858-82-5

The compound features a piperazine ring substituted with a cyclopropylmethyl group and an oxane moiety, which may influence its interaction with biological targets.

The biological activity of 1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine is primarily attributed to its ability to interact with various receptors and enzymes in the body. The presence of the piperazine structure is known to enhance binding affinity to neurotransmitter receptors, particularly those involved in the central nervous system (CNS) signaling pathways.

Potential Mechanisms:

- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, modulating neurotransmitter activity.

- Enzyme Inhibition : It could inhibit enzymes that play critical roles in metabolic pathways, impacting physiological processes.

Biological Activity

Research has indicated that 1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine exhibits several biological activities:

- Antidepressant Effects : Preliminary studies suggest potential antidepressant-like effects in animal models, possibly through serotonin receptor modulation.

- Anxiolytic Properties : The compound may reduce anxiety-like behaviors, indicating a role in anxiety management.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.

Data Table: Biological Activities Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Reduction in depressive behavior | |

| Anxiolytic | Decrease in anxiety-like behaviors | |

| Neuroprotective | Protection against oxidative stress |

Study 1: Antidepressant Activity

In a controlled study involving rodent models, 1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine was administered to evaluate its antidepressant effects using the forced swim test. Results indicated a significant reduction in immobility time compared to control groups, suggesting an antidepressant-like effect.

Study 2: Anxiolytic Effects

Another study assessed the anxiolytic properties of the compound through the elevated plus maze test. The results demonstrated increased time spent in open arms by treated animals, indicative of reduced anxiety levels.

Research Findings

Recent research has focused on optimizing the pharmacological profile of compounds similar to 1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine. Modifications to the piperazine scaffold have been explored to enhance receptor selectivity and minimize side effects commonly associated with CNS-active drugs.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Piperazine derivatives are often modified at the 1- and 4-positions to tune receptor affinity and pharmacokinetics. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Pharmacological Comparison

*Estimated based on molecular formula C12H21N3O.

Functional Insights

- Sigma Receptor Interactions: DUP 734 and SA4503 demonstrate that cyclopropylmethyl and arylalkyl substituents enhance sigma receptor binding. The cyclopropylmethyl group in DUP 734 contributes to non-transporter-mediated dopamine release, a mechanism that may extend to the target compound .

Dopamine Transporter (DAT) Affinity :

5-HT1A and D2 Receptor Activity :

Physicochemical Properties

- Lipophilicity : Cyclopropylmethyl increases logP compared to simpler alkyl groups, enhancing blood-brain barrier penetration.

- Solubility : The oxan-4-yl group’s ether oxygen improves aqueous solubility relative to purely aromatic substituents (e.g., phenylpropyl in GBR 12909) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.